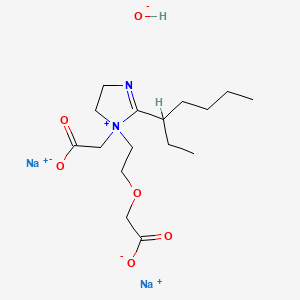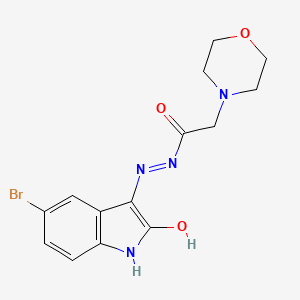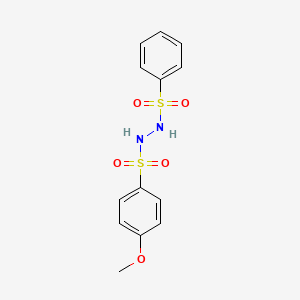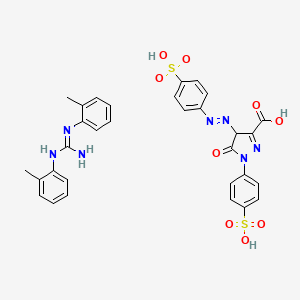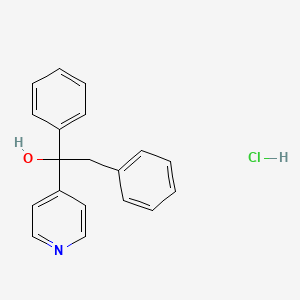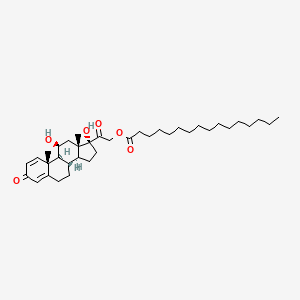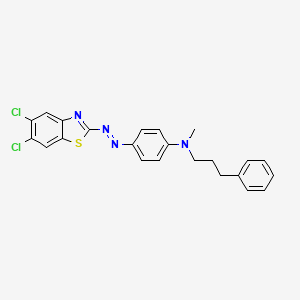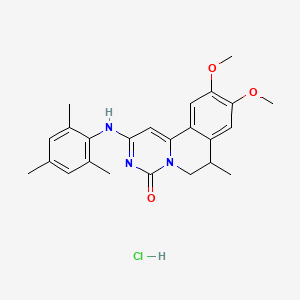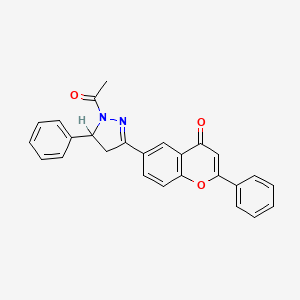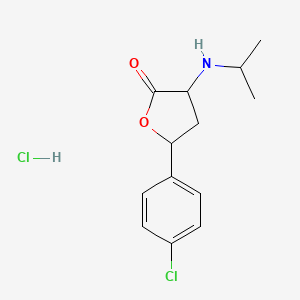
Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de dihidro-5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona es un compuesto orgánico sintético que pertenece a la clase de las furanonas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Clorhidrato de dihidro-5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona generalmente implica los siguientes pasos:
Formación del anillo de furanona: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo clorofenilo: Este paso a menudo involucra reacciones de sustitución aromática electrofílica.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de catalizadores, la optimización de las condiciones de reacción (temperatura, presión, solventes) y garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que potencialmente lleva a la formación de derivados hidroxilados.
Reducción: Las reacciones de reducción pueden convertir el anillo de furanona en una forma más saturada.
Sustitución: Pueden ocurrir diversas reacciones de sustitución, especialmente en el anillo aromático y el grupo amino.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir furanonas hidroxiladas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en síntesis orgánica.
Biología: Se estudió por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales o como reactivo químico.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de dihidro-5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona involucra su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos a través de vías como la inhibición de la actividad enzimática, la modulación de la función del receptor o la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- Dihidro-5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona
- 5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona
- Dihidro-5-(4-clorofenil)-3-amino-2(3H)-furanona
Singularidad
El Clorhidrato de dihidro-5-(4-clorofenil)-3-((1-metiletil)amino)-2(3H)-furanona es único debido a su patrón de sustitución específico y la presencia de la sal de clorhidrato, lo que puede influir en su solubilidad, estabilidad y actividad biológica en comparación con compuestos similares.
Propiedades
Número CAS |
139084-74-5 |
|---|---|
Fórmula molecular |
C13H17Cl2NO2 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-(propan-2-ylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-8(2)15-11-7-12(17-13(11)16)9-3-5-10(14)6-4-9;/h3-6,8,11-12,15H,7H2,1-2H3;1H |
Clave InChI |
PTZCVOVBDOCDOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CC(OC1=O)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


